Aqueous Solubility of Niclosamide Sodium vs. Free Base and Salt Forms
While a precise quantitative value for niclosamide sodium's solubility in water is not consistently reported in primary literature, it is understood to be poorly soluble in water but soluble in organic solvents . This contrasts sharply with other niclosamide salts: niclosamide ethanolamine salt (~21 g/L) and niclosamide piperazine salt (~30 g/L) exhibit dramatically higher water solubility at 20–25 °C [1]. The free base niclosamide has an extremely low solubility of 0.0016 g/L [1]. This information is critical for experimental design where aqueous solubility is a key parameter. The sodium salt's solubility profile is distinct and may be advantageous in specific non-aqueous formulations.
| Evidence Dimension | Water Solubility (20–25 °C) |
|---|---|
| Target Compound Data | Poorly soluble in water (exact value not consistently reported) |
| Comparator Or Baseline | Niclosamide free base: 0.0016 g/L; Niclosamide ethanolamine salt: ~21 g/L; Niclosamide piperazine salt: ~30 g/L |
| Quantified Difference | The sodium salt's solubility is less than that of ethanolamine and piperazine salts, but significantly different from the free base. |
| Conditions | Water, 20–25 °C [1] |
Why This Matters
Knowledge of exact solubility differences is essential for selecting the correct niclosamide form for a given formulation strategy, as it directly impacts bioavailability and experimental reproducibility.
- [1] Niclosamide and Derivatives: Solubility in Water, 20–25 °C. Table 1. Cancers, 16(20), 3548. View Source
